1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid is a specialized chemical compound with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . This compound is characterized by its unique structure, which includes a cyclopentane ring with a hydroxyl group and a carboxylic acid group attached to it. It is primarily used in scientific research and development due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid typically involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst . Another method involves the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of cyclopentane derivatives with biological systems.
Industry: Used in the synthesis of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the hydroxyl group.
Cyclopentanol: Contains a hydroxyl group but lacks the carboxylic acid group.
Cyclopentane: The simplest form, lacking both the hydroxyl and carboxylic acid groups
Uniqueness
1-(1-Hydroxycyclopentyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the cyclopentane ring, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts .
Properties
IUPAC Name |
1-(1-hydroxycyclopentyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-9(13)10(5-1-2-6-10)11(14)7-3-4-8-11/h14H,1-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYGBTKCBBBXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)C2(CCCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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